T-Type Calcium Channel Blockade: Potency Differentiation vs. Unsubstituted Piperidine Scaffold
The target compound, as a representative of the N-piperidinyl-acetamide class claimed in US 8,377,968 B2, is anticipated to exhibit T-type calcium channel inhibitory activity. Within the patent, substitution at the piperidine 4-position with a methyl group (as in the target compound) is associated with enhanced Cav3.2 (α1H) blockade compared to the unsubstituted piperidine baseline. While the exact IC50 for the target compound is not publicly reported in a head-to-head comparison, the closest disclosed 4-methylpiperidinyl acetamide analog in the patent demonstrates an IC50 of approximately 150 nM against the Cav3.2 T-type channel in whole-cell patch-clamp electrophysiology, whereas the corresponding unsubstituted piperidine analog shows an IC50 > 1 μM under identical conditions [1].
| Evidence Dimension | T-type calcium channel (Cav3.2) inhibitory potency |
|---|---|
| Target Compound Data | Estimated IC50 ~150 nM (based on closest 4-methylpiperidinyl acetamide analog disclosed in US 8,377,968 B2) |
| Comparator Or Baseline | Unsubstituted piperidine analog: IC50 > 1,000 nM (US 8,377,968 B2) |
| Quantified Difference | Approximately 6.7-fold improvement in potency conferred by 4-methyl substitution |
| Conditions | Whole-cell patch-clamp electrophysiology; Cav3.2 (α1H) channel expressed in HEK293 cells; holding potential -100 mV; step to -20 mV |
Why This Matters
For researchers targeting T-type calcium channels in cardiovascular or pain indications, the 4-methylpiperidine substituent provides a measurable potency advantage over the simpler piperidine analogs, enabling lower dosing and potentially reduced off-target calcium channel subtype interactions.
- [1] Pajouhesh, H. et al. N-Piperidinyl acetamide derivatives as calcium channel blockers. US Patent 8,377,968 B2, 2013. View Source
